molecular formula C6H9N3O B034968 3-(1H-1,2,4-Triazol-1-yl)-2-butanone CAS No. 106836-80-0

3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Cat. No. B034968
M. Wt: 139.16 g/mol
InChI Key: LFAGOYHWDZARPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1H-1,2,4-Triazol-1-yl)-2-butanone” is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “3-(1H-1,2,4-Triazol-1-yl)-2-butanone”, has been a topic of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Safety And Hazards

The safety data sheet for a similar compound, “3-(1H-1,2,4-Triazol-1-yl)benzoic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also advises using personal protective equipment and ensuring adequate ventilation when handling the compound .

Future Directions

The future research directions for “3-(1H-1,2,4-Triazol-1-yl)-2-butanone” and similar compounds could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAGOYHWDZARPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-Triazol-1-yl)-2-butanone

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